molecular formula C8H6ClN3O2 B7813130 4-(2-Chloro-phenyl)-[1,2,4]triazolidine-3,5-dione

4-(2-Chloro-phenyl)-[1,2,4]triazolidine-3,5-dione

Cat. No.: B7813130
M. Wt: 211.60 g/mol
InChI Key: QXXQSZWLYGPUOO-UHFFFAOYSA-N
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Description

4-(2-Chloro-phenyl)-[1,2,4]triazolidine-3,5-dione is a heterocyclic compound featuring a triazolidine ring substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-phenyl)-[1,2,4]triazolidine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with phosgene or a similar carbonylating agent to yield the desired triazolidine-dione structure.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazolidine-diones with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic structures.

Biology and Medicine: In medicinal chemistry, derivatives of 4-(2-Chloro-phenyl)-[1,2,4]triazolidine-3,5-dione are investigated for their potential as therapeutic agents, including antimicrobial and anticancer properties.

Industry: The compound finds applications in the development of new materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-(2-Chloro-phenyl)-[1,2,4]triazolidine-3,5-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The triazolidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-Phenyl-1,2,4-triazolidine-3,5-dione: Similar structure but with a phenyl group instead of a 2-chlorophenyl group.

    4-(2-Methyl-phenyl)-1,2,4-triazolidine-3,5-dione: Substituted with a methyl group instead of chlorine.

    4-(2-Nitro-phenyl)-1,2,4-triazolidine-3,5-dione: Substituted with a nitro group, offering different electronic properties.

Uniqueness: The presence of the 2-chlorophenyl group in 4-(2-Chloro-phenyl)-[1,2,4]triazolidine-3,5-dione imparts unique electronic and steric properties, influencing its reactivity and interactions compared to its analogs. This makes it particularly useful in specific synthetic applications and potential therapeutic uses.

Properties

IUPAC Name

4-(2-chlorophenyl)-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c9-5-3-1-2-4-6(5)12-7(13)10-11-8(12)14/h1-4H,(H,10,13)(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXQSZWLYGPUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)NNC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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